5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound It belongs to the class of nicotinamides, which are derivatives of nicotinic acid This compound is characterized by the presence of a chloro group, a methylthio group, and a tetrahydrofuran-3-yl-oxy group attached to a nicotinamide core
Properties
IUPAC Name |
5-chloro-N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-24-14-4-2-3-12(8-14)20-16(21)11-7-15(18)17(19-9-11)23-13-5-6-22-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDJFKOMCMOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, 3-(methylthio)aniline, and tetrahydrofuran.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with 3-(methylthio)aniline under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclization: The intermediate is then subjected to cyclization with tetrahydrofuran in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-(methylthio)phenyl)nicotinamide: Lacks the tetrahydrofuran-3-yl-oxy group.
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the chloro group.
Uniqueness
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of all three functional groups (chloro, methylthio, and tetrahydrofuran-3-yl-oxy) on the nicotinamide core
Biological Activity
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound belonging to the class of nicotinamides. This compound features a chloro group, a methylthio group, and a tetrahydrofuran-3-yl-oxy group attached to a nicotinamide core, which contributes to its unique biological properties. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.75 g/mol. The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₂O₃ |
| Molecular Weight | 296.75 g/mol |
| CAS Number | 1903564-20-4 |
| Functional Groups | Chloro, Methylthio, Tetrahydrofuran-3-yl-oxy |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The proposed mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing pathways related to inflammation and cell proliferation.
- Signal Transduction : It may alter signaling pathways that are crucial for cellular responses, such as apoptosis and proliferation.
Biological Activity
Research has indicated several potential biological activities for this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : Human colon adenocarcinoma (LoVo), breast adenocarcinoma (MCF-7), and biphenotypic B cell myelomonocytic leukemia (MV4-11).
- Methods Used : MTT assay and SRB assay were employed to assess cell viability and proliferation.
The results showed that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could modulate inflammatory cytokines and reduce oxidative stress in cellular models .
Case Studies
- Case Study on Anticancer Efficacy :
- Exploratory Study on Mechanisms :
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar nicotinamide derivatives:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 5-chloro-N-(3-(methylthio)phenyl)nicotinamide | Lacks tetrahydrofuran group | Limited anticancer activity |
| N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | Lacks chloro group | Reduced potency compared to target compound |
Q & A
Q. How can researchers investigate synergistic effects with existing therapeutics?
- Methodological Answer:
- Combination Index (CI): Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., MCF-7). Test with doxorubicin or kinase inhibitors .
- Transcriptomics: RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis genes like BAX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
